2-methoxy-3-propan-2-yloxypyridine
Description
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
2-methoxy-3-propan-2-yloxypyridine |
InChI |
InChI=1S/C9H13NO2/c1-7(2)12-8-5-4-6-10-9(8)11-3/h4-7H,1-3H3 |
InChI Key |
ZJUWTDRRLNBDCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(N=CC=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Bromo-2-methoxypyridine
The methoxy group at position 2 can be introduced via direct alkylation of 2-hydroxypyridine or through directed ortho-metalation strategies. For instance, 2-methoxypyridine may undergo electrophilic bromination at the activated ortho position (C3) using bromine in the presence of a Lewis acid catalyst such as FeBr₃. Alternatively, lithiation of 2-methoxypyridine with LDA (lithium diisopropylamide) at low temperatures (-78°C) followed by quenching with a bromine source (e.g., Br₂ or NBS) provides regioselective access to 3-bromo-2-methoxypyridine.
Etherification with Isopropyl Alcohol
Building on methodologies from base-catalyzed aryl halide etherification, 3-bromo-2-methoxypyridine reacts with isopropyl alcohol under optimized conditions:
-
Reagents : KOH (3.0 equiv), 18-crown-6 (3.0 equiv), DMAc (0.17 M)
The crown ether facilitates alkoxide activation, enabling nucleophilic displacement of the bromide. This method, adapted from analogous 3-bromopyridine etherifications, achieves moderate yields (30–45%) with selectivity favoring the 3-position due to the electronic influence of the adjacent methoxy group. Competing hydrolysis or over-alkylation necessitates careful control of stoichiometry and reaction time.
Diels-Alder Cycloaddition for Pyridine Ring Construction
Oxazole-Dienophile [4+2] Cycloaddition
The Diels-Alder reaction between 4-methyloxazole and a dienophile, such as cis-2-methylsulfonyl-1,4-dimethoxy-but-2-ene, generates substituted pyridines under thermal conditions. For 2-methoxy-3-propan-2-yloxypyridine, modifying the dienophile to incorporate isopropyloxy groups could yield the target compound. For example:
-
Dienophile : cis-2-methylsulfonyl-1-isopropyloxy-4-methoxy-but-2-ene
-
Conditions : Sealed tube at 150°C for 8 hours, followed by distillation and recrystallization.
This approach, while conceptually viable, requires synthesis of tailored dienophiles and faces challenges in regioselectivity during cycloaddition.
Sequential Alkylation of Dihydroxypyridine Derivatives
Selective Monoalkylation of 2,3-Dihydroxypyridine
Starting from 2,3-dihydroxypyridine, differential alkylation introduces methoxy and isopropyloxy groups sequentially. The first alkylation with methyl iodide in the presence of K₂CO₃ in DMF selectively functionalizes the 2-hydroxyl group, yielding 2-methoxy-3-hydroxypyridine. Subsequent reaction with isopropyl bromide under phase-transfer conditions (e.g., tetrabutylammonium iodide, NaOH) installs the isopropyloxy group at position 3.
Challenges in Regiocontrol
Competing dialkylation and steric hindrance from the methoxy group often reduce yields (40–60%). Protective strategies, such as temporary silylation of the 3-hydroxyl group during the first alkylation, improve selectivity but add synthetic steps.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
2-methoxy-3-propan-2-yloxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The methoxy and isopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyridine N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-methoxy-3-propan-2-yloxypyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-3-propan-2-yloxypyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
The following table summarizes key structural and synthetic differences between 2-methoxy-3-propan-2-yloxypyridine and analogous compounds:
Key Observations:
Substituent Effects on Reactivity :
- Electron-Withdrawing Groups (EWGs) : Nitro groups (e.g., in 2-methoxy-4-methyl-5-nitropyridine) increase electrophilicity, directing subsequent reactions to meta/para positions .
- Halogens : Bromine and iodine in positions 2 or 3 (e.g., 2-bromo-3-methylpyridine) enhance halogen bonding and participate in cross-coupling reactions .
- Ether Groups : Methoxy and isopropoxy groups are electron-donating, activating the pyridine ring toward electrophilic substitution. However, the bulky isopropoxy group in this compound may impose steric hindrance, reducing accessibility to reactive sites compared to smaller substituents like methoxy .
Synthetic Accessibility :
- Methoxy-substituted pyridines are typically synthesized via alkylation or nucleophilic displacement reactions. For example, 2-methoxy-4-methyl-5-nitropyridine is prepared in 95% yield using optimized nitration and methylation protocols .
- Halogenated analogs (e.g., 3-iodo-2-methoxy-5-methylpyridine) often require metal-catalyzed halogenation steps, which may lower yields due to side reactions .
Physical and Spectral Properties :
- While specific data for this compound is unavailable, related compounds exhibit distinct NMR and IR profiles. For instance, methoxy groups show characteristic ¹H-NMR signals at δ 3.8–4.1 ppm, while nitro groups cause deshielding of adjacent protons .
Research Implications and Limitations
The absence of direct experimental data on this compound necessitates extrapolation from structurally similar compounds. For example:
- Steric vs. Electronic Effects : The isopropoxy group’s steric bulk could reduce solubility in polar solvents compared to smaller substituents like methoxy or methyl.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing 2-methoxy-3-propan-2-yloxypyridine, and how should data interpretation be approached?
- Answer : Characterization typically employs NMR spectroscopy (¹H and ¹³C) to confirm the methoxy and isopropoxy substituents on the pyridine ring. Mass spectrometry (ESI or EI) verifies molecular weight, while IR spectroscopy identifies functional groups (e.g., ether C-O stretching at ~1100–1250 cm⁻¹). For ambiguous signals, 2D NMR (COSY, HSQC) resolves overlapping peaks. Cross-referencing with computational predictions (e.g., density functional theory for chemical shifts) enhances accuracy .
Q. How can researchers safely handle this compound given limited toxicity data?
- Answer : Adhere to Glovebox/Schlenk techniques under inert atmospheres if moisture-sensitive. Use PPE (nitrile gloves, lab coats, goggles) and conduct reactions in fume hoods. Toxicity data gaps necessitate treating the compound as a potential irritant; consult poison control centers if exposure occurs. Document handling protocols using frameworks from safety data sheets of structurally related pyridine derivatives .
Q. What synthetic routes are feasible for this compound, and how can yield be optimized?
- Answer : A common route involves nucleophilic substitution on 2-chloro-3-hydroxypyridine:
Protect the hydroxyl group with a methoxymethoxy (MOM) group.
React with isopropyl alcohol under basic conditions (e.g., NaH or K₂CO₃ in DMF).
Deprotect using acidic hydrolysis.
Optimize yields by controlling temperature (60–80°C) and solvent polarity. Monitor intermediates via TLC and purify via column chromatography (silica gel, hexane/EtOAc gradient) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental reactivity data for this compound?
- Answer : Density functional theory (DFT) calculates reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) to predict regioselectivity. Compare computed activation energies with experimental kinetics to identify discrepancies. For example, if experimental data shows unexpected substitution at the methoxy group, DFT can assess steric/electronic effects of the isopropoxy substituent. Validate models with isotopic labeling or kinetic isotope effects .
Q. What strategies are effective for studying the bioactivity of this compound derivatives in anticancer research?
- Answer : Design derivatives by modifying the isopropoxy group (e.g., replacing with halogen or amine). Screen for cytotoxicity using MTT assays (e.g., against HeLa or MCF-7 cells). For mechanistic insights, perform molecular docking to predict interactions with targets like topoisomerase II or kinases. Cross-validate with Western blotting (apoptosis markers) and flow cytometry (cell cycle arrest). Address false positives via dose-response curves and replicate experiments .
Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?
- Answer : Contradictions often arise from tautomerism or solvent effects. For example, unexpected ¹H NMR splitting may indicate rotameric forms of the isopropoxy group. Use variable-temperature NMR to probe dynamic behavior. Compare experimental IR spectra with computational vibrational analyses (e.g., Gaussian 16). If mass spectra show anomalous fragments, conduct high-resolution MS/MS and isotopic pattern matching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
